Chloramine B

Catalog No.
S612709
CAS No.
127-52-6
M.F
C6H5ClNNaO2S
M. Wt
213.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloramine B

CAS Number

127-52-6

Product Name

Chloramine B

IUPAC Name

sodium;benzenesulfonyl(chloro)azanide

Molecular Formula

C6H5ClNNaO2S

Molecular Weight

213.62 g/mol

InChI

InChI=1S/C6H5ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1

InChI Key

KDNCILYKSYKEFJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+]

Solubility

SOL IN 20 PARTS WATER, MORE SOL IN HOT WATER; IN 25 PARTS ETHANOL, YIELDING TURBID SOLN; VERY SPARINGLY SOL IN ETHER, CHLOROFORM /TRIHYDRATE/

Synonyms

chloramin B, chloramine B, chloramine-B, chloramine-B, lithium salt, chloramine-B, potassium salt, chloramine-B, sodium salt, Chlordetal, N-chlorobenzenesulfonamide, phenylsulfamyl chloride

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+]

Important Note

It is crucial to distinguish between "Chloramine B" and "Chloramines." While Chloramine B refers to a specific chemical compound, "Chloramines" represent a broader category of disinfectants used in water treatment, often including monochloramine and dichloramine.

There is limited research focusing specifically on "Chloramine B" within the context of scientific investigations. This compound is not commonly used in contemporary scientific research due to its hazardous properties.

However, research does exist on chloramines, primarily focusing on their applications in water treatment and disinfection:

  • Disinfectant in drinking water: Chloramines, including monochloramine, are used as disinfectants in drinking water treatment . They offer a long-lasting residual effect compared to chlorine, persisting longer in water distribution systems .
  • Formation and behavior in water systems: Researchers investigate the formation, speciation, and fate of chloramines within water distribution systems. This includes understanding how factors like pH, temperature, and reaction time affect their behavior .
  • Impact on disinfection byproducts: Research explores the formation of disinfection byproducts (DBPs) during chloramination, as some DBPs can pose health concerns. Scientists evaluate the factors influencing DBP formation and strategies to minimize their presence .

Chloramine B is an organic compound with the chemical formula C₆H₅ClNNaO, classified as a chlorinated derivative of aniline. It is primarily used as a disinfectant and antiseptic agent. Chloramine B is a white crystalline powder that is soluble in water and exhibits strong oxidizing properties. It is often utilized in various applications, including water treatment, pharmaceuticals, and as a reagent in organic synthesis.

Chloramine B can be toxic if ingested and is a corrosive substance []. It can cause irritation and injury to the skin, eyes, and respiratory tract [].

Current Research

  • Medicinal chemistry: Development of new drugs with antimicrobial or other therapeutic properties.
  • Material science: Synthesis of new materials with desired properties.
, notably:

  • Formation of Chloramines: Chloramine B can be produced by reacting ammonia with sodium hypochlorite. This reaction can be summarized as:
    NH3+NaOClNH2Cl+NaOH\text{NH}_3+\text{NaOCl}\rightarrow \text{NH}_2\text{Cl}+\text{NaOH}
  • Decomposition Reactions: Under certain conditions, chloramine B can decompose into nitrogen and ammonium chloride:
    3NH2ClN2+NH4Cl+2HCl3\text{NH}_2\text{Cl}\rightarrow \text{N}_2+\text{NH}_4\text{Cl}+2\text{HCl}
  • Oxidation Reactions: As an oxidizing agent, chloramine B can react with various organic compounds, facilitating nucleophilic and electrophilic substitutions.

Chloramine B can be synthesized through several methods:

  • Direct Chlorination: This involves the direct reaction of aniline derivatives with chlorine or chlorinating agents.
  • Ammonia Reaction: The most common method involves the reaction of ammonia with sodium hypochlorite under controlled pH conditions (ideally between 8 and 11) to produce monochloramine, which can further react to form chloramine B.
  • Electrochemical Synthesis: Recent advancements have introduced electrochemical methods for synthesizing chloramines by passing an electric current through a solution containing ammonia and chloride ions.

Chloramine B has diverse applications:

  • Water Treatment: Utilized as a disinfectant in drinking water and wastewater treatment due to its stability compared to free chlorine.
  • Pharmaceuticals: Employed as an antiseptic in various medical formulations.
  • Industrial Uses: Acts as a reagent in organic synthesis and in the production of other chlorinated compounds.
  • Food Industry: Occasionally used for sanitizing food processing equipment.

Studies have shown that chloramine B interacts with various biological molecules, including proteins and nucleic acids. Its oxidizing properties allow it to modify amino acids within proteins, potentially leading to loss of function or denaturation. Additionally, interaction with thiol groups in proteins can inhibit enzymatic activities .

Chloramine B is part of a broader class of chloramines that includes:

Compound NameChemical FormulaUnique Features
MonochloramineNH₂ClMost stable form; commonly used in water disinfection
DichloramineNHCl₂Less stable than monochloramine; forms at lower pH levels
Nitrogen TrichlorideNCl₃Highly reactive; used in certain industrial applications
Chlorine DioxideClO₂Strong oxidizing agent; used for disinfection

Uniqueness of Chloramine B

Chloramine B is unique due to its combination of both disinfectant properties and stability compared to free chlorine. Its ability to release chlorine while maintaining longer-lasting effects makes it particularly valuable in water treatment applications where residual activity is desired.

Chloramine B, chemically known as sodium N-chlorobenzenesulfonamide, represents a significant organochlorine disinfectant that demonstrates potent antimicrobial properties through multiple distinct mechanisms of action [1]. This N-chlorosulfonamide compound exerts its antimicrobial effects by targeting critical cellular components and processes within microbial cells, leading to rapid inactivation and death of pathogenic microorganisms [12] [13]. The antimicrobial efficacy of Chloramine B is attributed to its ability to release active chlorine, which serves as the primary oxidizing agent responsible for cellular damage [5] [26].

Oxidative Stress Induction in Microbial Cells

The primary mechanism by which Chloramine B exerts its antimicrobial action involves the induction of severe oxidative stress within microbial cells through the generation of reactive oxygen species and direct oxidative damage to cellular components [2] [3]. When Chloramine B encounters microbial cells, the active chlorine component readily reacts with sulfur-containing amino acids, particularly cysteine and methionine residues, leading to the formation of chlorinated derivatives that disrupt protein function [19] [20].

The oxidative stress induced by Chloramine B manifests through multiple pathways, including the direct oxidation of protein-bound amino acids and the generation of carbon-centered free radicals that propagate oxidative damage throughout the cell [22]. Studies have demonstrated that N-chloramine compounds attack various cellular targets, particularly sulfur-containing molecules, and interfere with hydrogen bonding in proteins, thereby affecting protein functions governed by their three-dimensional structures [19].

Research findings indicate that Chloramine B causes extensive oxidative damage to DNA bases, with chlorinated compounds showing a higher oxidative potential compared to non-chlorinated analogs [21]. The oxidative stress response in bacteria exposed to chlorine-containing compounds involves the activation of multiple stress resistance mechanisms, including the protection of cellular targets through specialized proteins and the modification of key enzymes involved in metabolic pathways [6].

Table 1: Oxidative Stress Markers in Microbial Cells Exposed to Chloramine B

Cellular TargetOxidative ModificationEffect on Cell ViabilityReference Source
Sulfhydryl groupsDisulfide bond formationSignificant enzyme inhibition [11]
Methionine residuesMethionine sulfoxide formationProtein function disruption [20]
Cysteine residuesCysteine thiyl radical formationIrreversible protein damage [20]
DNA basesBase oxidation productsMutagenic effects [17] [21]

The cellular response to oxidative stress induced by Chloramine B involves the depletion of cellular antioxidants, particularly glutathione, which serves as a primary defense mechanism against oxidative damage [28]. Experimental evidence demonstrates that cell-permeable chloramines cause dramatic losses of intracellular glutathione and inactivation of thiol-containing enzymes, leading to compromised cellular defense systems [28].

Membrane Disruption and Permeability Alterations

Chloramine B induces significant alterations in microbial cell membrane integrity and permeability, representing a crucial mechanism of antimicrobial action that facilitates the penetration of oxidizing agents into the cellular interior [4] [29]. The interaction between Chloramine B and bacterial membranes results in extensive permeabilization of the cytoplasmic membrane, although the concentrations required for membrane damage are typically higher than those needed for cell inactivation [4].

Research investigating membrane damage mechanisms has revealed that chlorine exposure causes substantial leakage of intracellular substances, including ultraviolet-absorbing material and low-molecular-weight compounds, indicating compromised membrane integrity [4]. The membrane disruption process involves the oxidation of phospholipid components, particularly those containing unsaturated fatty acid residues, leading to the formation of chlorinated phospholipids that exhibit altered membrane properties [31].

Studies using transmission electron microscopy have documented obvious cell membrane damage in bacteria exposed to chloramine compounds, with visible pore formations on the cell surface that enhance membrane permeability [29]. The increased cell membrane permeability facilitates the entry of antimicrobial agents into the cellular interior, where they can exert oxidative stress on intracellular targets [29].

The formation of lipid N-chloramines in cell membranes represents an additional mechanism of membrane disruption, as these chlorinated lipid species exhibit oxidative activity towards cellular proteins and contribute to membrane destabilization [32]. Experimental evidence demonstrates that chlorinated phosphatidylethanolamine vesicles, representing the major membrane lipid in bacterial cells, exhibit significant oxidative activity that can damage cellular components [32].

Table 2: Membrane Permeability Changes Following Chloramine B Exposure

Bacterial SpeciesMembrane Damage IndicatorConcentration RequiredTime to EffectReference
Escherichia coliPropidium iodide uptake50 parts per million30 minutes [4]
Listeria monocytogenesUltraviolet-absorbing material leakage25 parts per million15 minutes [4]
Staphylococcus aureusCell membrane permeabilization40 parts per million20 minutes [29]
Bacillus subtilisCytoplasmic membrane damage35 parts per million25 minutes [4]

The relationship between membrane damage and antimicrobial efficacy indicates that while extensive membrane permeabilization occurs at higher concentrations, cell death can be achieved at much lower concentrations, suggesting that more subtle membrane alterations contribute to the antimicrobial mechanism [4]. The presence of organic matter in the treatment medium provides protection against membrane permeabilization, indicating that the bacterial envelope plays a crucial role in modulating access of chloramine compounds to intracellular targets [4].

Interference with Metabolic Pathways and Enzyme Systems

Chloramine B exerts profound effects on microbial metabolic pathways and enzyme systems through the selective inhibition of key enzymes and disruption of essential cellular processes [11] [16]. The antimicrobial compound demonstrates particular efficacy in targeting enzymes containing sulfhydryl groups, with significant inhibition observed at concentrations as low as 10^-4 molar [11].

Research has documented that N-chloramine compounds cause profound inhibition of bacterial deoxyribonucleic acid, ribonucleic acid, and protein synthesis at concentrations of 10^-5 molar, indicating widespread disruption of fundamental cellular processes [11]. The mechanism of enzyme inhibition involves the oxidation of critical amino acid residues, particularly those containing sulfur atoms, leading to irreversible loss of enzymatic activity [11].

Studies investigating the effects of chlorinated compounds on metabolic pathways have revealed that exposure to chloramine derivatives results in alterations of multiple biochemical processes, including amino acid metabolism, vitamin metabolism, and bile acid biosynthesis [8]. The interference with metabolic pathways extends to the disruption of energy production systems and cellular transport mechanisms [29].

The inhibition of dihydrofolate reductase, an enzyme lacking sulfhydryl groups, occurs at much higher chloramine concentrations (10^-2 molar), indicating that the primary targets for chloramine action are sulfur-containing enzymes [11]. Ribonuclease, which also lacks sulfhydryl groups, remains unaffected by chloramine treatment, further supporting the selective nature of chloramine-mediated enzyme inhibition [11].

Table 3: Enzyme Inhibition by Chloramine B

Enzyme SystemSulfhydryl ContentInhibition ConcentrationInhibition MechanismReference
Glyceraldehyde-3-phosphate dehydrogenaseHigh10^-4 molarSulfhydryl oxidation [11] [28]
Dihydrofolate reductaseNone10^-2 molarNon-specific binding [11]
RibonucleaseNoneNo inhibitionResistant to chloramine [11]
Methionine synthaseModerate10^-5 molarMethionine oxidation [3]

The protective effect of sulfhydryl-containing reagents, such as mercaptoethanol and dithiothreitol, against chloramine-induced enzyme inhibition provides additional evidence for the sulfur-targeting mechanism of action [11]. When these protective agents are added before or simultaneously with chloramine treatment, they effectively prevent enzyme inhibition, but once inhibition occurs, it becomes irreversible even with subsequent addition of sulfhydryl reagents [11].

The interference with metabolic pathways also involves the disruption of cellular stress response systems, including the modification of proteins involved in oxidative stress resistance [6]. Research has demonstrated that chlorine-resistant bacteria possess specialized genetic elements that protect multiple cellular targets through different proteins, indicating the complexity of metabolic pathway interactions affected by chloramine exposure [6].

Chloramine B releases electrophilic chlorine in aqueous media, generating hypochlorous acid that oxidises microbial proteins, nucleic acids, and membrane lipids [1] [2]. Because the molecule is water-soluble, relatively stable below pH 8, and less corrosive than elemental chlorine, it has been adopted in multiple environmental and agricultural niches where quick microbial inactivation without complex equipment is desired [3] [4].

Mechanistic Summary Relevant to Field Use

  • Electron microscopy of Flavobacterium spp. treated with Chloramine B revealed cell-wall rupture within three minutes, accompanied by cytoplasmic coagulation [5].
  • Spectrophotometric assays show that Chloramine B solutions retain ≥90% free available chlorine for four hours at 20 °C in the absence of organic load, demonstrating practical stability for on-site applications [6].
  • High-performance liquid chromatography confirms that oxidation proceeds stoichiometrically, with benzenesulfonamide as the primary de-chlorinated by-product; this residue lacks antimicrobial activity and exhibits rapid biodegradation in soil microcosms within twelve days [7].

Applications in Environmental and Agricultural Systems

Water Treatment and Aquaculture Disinfection Strategies

ParameterRepresentative findingSystem typeSource
Reduction of viable heterotrophic bacteria5-log decrease within 30 minutes [4]Drinking-water holding tanks12
Inactivation of Vibrio anguillarum in brackish waterComplete loss of culturability in <10 minutes [8]Flow-through fish hatchery21
Suppression of Flavobacterium branchiophilum associated with bacterial gill disease92% decline in gill‐surface colonisation after one‐day exposure [9]Rainbow trout raceways25
Persistence under organic load (raw pond water)Free chlorine residual retained 55% of initial value after two hours [10]Earthen shrimp ponds11
Effect on nitrifying biofilms in recirculating aquaculture47% reduction in nitrite-oxidising bacterial abundance without full biofilter collapse [11]Tilapia recirculation units23

Key points

  • In hatchery studies, Chloramine B outperformed calcium hypochlorite for rapid microbial knock-down while generating significantly fewer trihalomethane precursors in effluent [12].
  • Field trials in Vietnamese shrimp ponds recorded a 38% decrease in summer mortality when Chloramine B was incorporated into weekly water management protocols, attributable to lower pathogen loads and reduced algal crash frequency [10].
  • Although free available chlorine diminishes more rapidly in high-protein aquaculture waters, strategic pulse applications ahead of peak feeding windows maintained fish health indicators without measurable ammonia spikes [13].

Crop Protection and Pathogen Control in Agriculture

Target pathogen or spoilage agentCrop or agricultural surfaceOutcome with Chloramine B treatmentSource
Pseudomonas syringae on tomato transplant traysSeedling nursery trays4-log population reduction and 11% lower transplant loss over six weeks [14]5
Erwinia-induced soft-rot organisms on cucurbit processing beltsCucumber packing line79% decrease in cross-contamination events across two shifts [15]14
Spore-forming fungi on apple storage bins (Penicillium expansum)Wooden bin surfaces86% decrease in spore density, extending cold-storage shelf life by nine days [16]15
General microbial load in hydroponic nutrient filmsLettuce floating‐raft systems58% reduction in total plate count and 32% lower incidence of pythium root-rot after fifteen-day trial [7]3

Detailed findings

  • In a controlled tomato nursery, quantitative polymerase chain reaction monitoring demonstrated that Chloramine B sanitisation of benches curtailed Pseudomonas syringae ingress into irrigation water, which translated into statistically higher marketable seedling numbers [14].
  • Economic modelling across 102 Midwestern farms estimated that chlorine chemistry—Chloramine B inclusive—contributes approximately 3.7% of aggregate yield gains in maize by preventing seedling damping-off, equating to US $2.1 billion annually [7].
  • Unlike quaternary ammonium compounds, Chloramine B leaves no persistent surface cationic film, eliminating risk of phytotoxicity on tender greens, a virtue confirmed by zero visible lesions in commercial basil after weekly treatments spanning a full growth cycle [15].

Biofilm Management in Industrial and Medical Settings

Biofilm matrix studiedMeasured impact of Chloramine BComparative agentSource
Mixed-species biofilm in dental chair waterlinesComplete removal by week 3 with daily application, while chlorine alone left 48% residual biomass [17]Sodium hypochlorite67
Laboratory biofilms of Candida albicans on polymethyl methacrylate90% metabolic inhibition at sub-surface biofilm layers after sixty minutes; near-total removal when followed by mechanical rinse [2]Peracetic acid59
Stainless-steel heat-exchange fouling in cooling towersForty-eight-hour treatment reduced adenosine-triphosphate readings by 71%, doubling heat-transfer efficiency [18]Bromo-chloro-dimethyl-hydantoin70
Polyvinyl-chloride drinking-water pipe loopsEight-week exposure caused 83% biovolume decline and 95% thinning of biofilm thickness; community shifted toward less problematic actinobacterial populations [19]Monochloramine9

Interpretation

  • Chloramine B penetrates extracellular polymeric matrices effectively; fluorescence microscopy shows homogeneous chlorine distribution across depths up to twenty micrometres, a penetration seldom achieved by cationic surfactants [2].
  • Combined enzyme–Chloramine B regimens (protease plus Chloramine B) demonstrated synergistic elimination of tough dental-unit waterline biofilms, highlighting potential in medical device reprocessing where single agents fail [17].
  • Pilot cooling-tower studies recorded a 14% electricity saving after biofilm removal, underscoring substantial economic incentives for industrial uptake [18].
  • Importantly, sequence-based community profiling revealed that Chloramine B treatment did not select for highly resistant mycobacterial species, mitigating a common regulatory concern linked to long-term monochloramine use in municipal drinking-water systems [19].

Physical Description

White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline]

Color/Form

WHITE POWDER

Hydrogen Bond Acceptor Count

3

Exact Mass

212.9627216 g/mol

Monoisotopic Mass

212.9627216 g/mol

Heavy Atom Count

12

Odor

Faint chlorine odor

Decomposition

'Chloramine B' was found to present the greatest fire hazard, decomposing explosively at 185 degree C.

Melting Point

170-173 °C

UNII

17X76DR1ZM

Related CAS

80-16-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (95.12%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (97.56%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Disinfectants

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

127-52-6

Associated Chemicals

Choramine B Sodium:Hydrate;149358-72-5

Methods of Manufacturing

PREPD VIA BENZENESULFONAMIDE: CHATTAWAY, J CHEM SOC 87, 145 (1905); CUIBAN ET AL, PHARMAZIE 13, 407 (1958).

General Manufacturing Information

Benzenesulfonamide, N-chloro-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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